molecular formula C18H11F5N4O4 B10951042 1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide

1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B10951042
M. Wt: 442.3 g/mol
InChI Key: QNJQNAPIKPWYGV-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, difluoromethyl, and trifluoromethyl groups, making it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide stands out due to its combination of difluoromethyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific applications.

Properties

Molecular Formula

C18H11F5N4O4

Molecular Weight

442.3 g/mol

IUPAC Name

2-(difluoromethyl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H11F5N4O4/c19-17(20)26-15(4-5-24-26)16(28)25-11-7-12(27(29)30)9-14(8-11)31-13-3-1-2-10(6-13)18(21,22)23/h1-9,17H,(H,25,28)

InChI Key

QNJQNAPIKPWYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=NN3C(F)F)C(F)(F)F

Origin of Product

United States

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